molecular formula C16H38ClNO3Si B3057652 1-Octanaminium, N,N-dimethyl-N-[3-(trimethoxysilyl)propyl]-, chloride CAS No. 83354-12-5

1-Octanaminium, N,N-dimethyl-N-[3-(trimethoxysilyl)propyl]-, chloride

Cat. No.: B3057652
CAS No.: 83354-12-5
M. Wt: 356 g/mol
InChI Key: VVHUCSUPVAHQNL-UHFFFAOYSA-M
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Description

1-Octanaminium, N,N-dimethyl-N-[3-(trimethoxysilyl)propyl]-, chloride is a quaternary ammonium compound with the molecular formula C16H38ClNO3Si. It is known for its surfactant properties and is used in various industrial and scientific applications .

Preparation Methods

The synthesis of 1-Octanaminium, N,N-dimethyl-N-[3-(trimethoxysilyl)propyl]-, chloride typically involves the reaction of dimethyloctylamine with 3-chloropropyltrimethoxysilane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale batch or continuous processes to produce the compound efficiently .

Chemical Reactions Analysis

1-Octanaminium, N,N-dimethyl-N-[3-(trimethoxysilyl)propyl]-, chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloride ion.

    Hydrolysis: The trimethoxysilyl group can undergo hydrolysis in the presence of water, leading to the formation of silanol groups.

    Condensation Reactions: The hydrolyzed silanol groups can further condense to form siloxane bonds, which are useful in the formation of silane-based coatings and adhesives[][3].

Scientific Research Applications

1-Octanaminium, N,N-dimethyl-N-[3-(trimethoxysilyl)propyl]-, chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Octanaminium, N,N-dimethyl-N-[3-(trimethoxysilyl)propyl]-, chloride involves its interaction with microbial cell membranes. The quaternary ammonium group disrupts the cell membrane integrity, leading to cell lysis and death. The trimethoxysilyl group allows the compound to form stable bonds with various surfaces, enhancing its effectiveness as a coating or adhesive .

Comparison with Similar Compounds

1-Octanaminium, N,N-dimethyl-N-[3-(trimethoxysilyl)propyl]-, chloride can be compared with other quaternary ammonium compounds such as:

Properties

IUPAC Name

dimethyl-octyl-(3-trimethoxysilylpropyl)azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H38NO3Si.ClH/c1-7-8-9-10-11-12-14-17(2,3)15-13-16-21(18-4,19-5)20-6;/h7-16H2,1-6H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVHUCSUPVAHQNL-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[N+](C)(C)CCC[Si](OC)(OC)OC.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H38ClNO3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40601853
Record name N,N-Dimethyl-N-[3-(trimethoxysilyl)propyl]octan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40601853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83354-12-5
Record name N,N-Dimethyl-N-[3-(trimethoxysilyl)propyl]octan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40601853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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